molecular formula C15H16O2 B14654799 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one CAS No. 40485-29-8

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one

Cat. No.: B14654799
CAS No.: 40485-29-8
M. Wt: 228.29 g/mol
InChI Key: CAWFPGCKNZOGFF-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is an organic compound characterized by a cyclopentyl ring, a phenyl group, and a butynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one typically involves the reaction of cyclopentanone with phenylacetylene under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives and benzoic acid.

    Reduction: Formation of cyclopentanol and phenylbutane derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
  • (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Uniqueness

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

40485-29-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-(1-hydroxycyclopentyl)-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C15H16O2/c16-14(13-7-2-1-3-8-13)9-6-12-15(17)10-4-5-11-15/h1-3,7-8,17H,4-5,10-12H2

InChI Key

CAWFPGCKNZOGFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC#CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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